ML is a potential source for biodiesel production. Studies have investigated its conversion into biodiesel through transesterification, a process that transforms triglycerides into fatty acid methyl esters []. Biodiesel derived from ML offers potential advantages like good cold flow properties and oxidative stability []. However, further research is needed to optimize production efficiency and cost-effectiveness to make ML-based biodiesel commercially viable [].
Some studies suggest that ML might possess anti-cancer properties. Research on human cancer cell lines has shown that ML can induce apoptosis, or programmed cell death, in certain cancer cells [, ]. However, these studies were conducted in vitro (in laboratory settings) and further research is needed to understand the potential therapeutic effects of ML in vivo (in living organisms) and its safety profile [].
Limited research also suggests potential applications of ML in other areas, including:
Methyl linolenate is the methyl ester of alpha-linolenic acid, a polyunsaturated fatty acid with three double bonds located at the 9th, 12th, and 15th carbon atoms. Its chemical formula is , and it has a molecular weight of approximately 292.46 g/mol. Methyl linolenate is also known by several other names, including linolenic acid methyl ester and methyl all-cis-9,12,15-octadecatrienoate . This compound is primarily found in various plant oils, particularly those derived from seeds.
Methyl linolenate exhibits several biological activities that contribute to its importance in nutrition and health. It is known for its anti-inflammatory properties and potential cardiovascular benefits due to its role as an omega-3 fatty acid precursor. Research indicates that it may help reduce triglyceride levels and improve lipid profiles . Additionally, methyl linolenate has been associated with neuroprotective effects and may play a role in cognitive health.
Methyl linolenate can be synthesized through various methods:
Methyl linolenate has several applications across different fields:
Studies have shown that methyl linolenate interacts with various biological systems. For instance, it has been observed to modulate inflammatory pathways and influence lipid metabolism . Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative stress.
Methyl linolenate shares structural similarities with several other fatty acid methyl esters. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Methyl Linoleate | Contains two double bonds; less reactive than methyl linolenate | |
Methyl Oleate | Monounsaturated; lower polyunsaturation | |
Methyl Palmitate | Saturated; lacks double bonds | |
Methyl Arachidonic Acid | Contains four double bonds; more complex structure |
Methyl linolenate's unique feature lies in its three cis double bonds, which contribute to its higher reactivity and distinct biological effects compared to these similar compounds.
Methyl linolenate represents a fatty acid methyl ester derived from alpha-linolenic acid, characterized by the molecular formula C19H32O2 [1] [2]. The compound possesses a molecular weight of 292.463 grams per mole, with a monoisotopic mass of 292.240230 grams per mole [2]. The structural composition encompasses 53 atoms in total, distributed as 32 hydrogen atoms, 19 carbon atoms, and 2 oxygen atoms [10].
The molecular architecture of methyl linolenate features a long alkyl chain containing 18 carbon atoms attached to a methyl ester functional group [22]. The compound exhibits a degree of unsaturation of 4, attributed to the presence of three carbon-carbon double bonds and one carbonyl group within the ester functionality [10]. The structural framework contains 52 bonds in total, including 20 non-hydrogen bonds, 4 multiple bonds, 14 rotatable bonds, and 1 aliphatic ester group [10].
The Chemical Abstracts Service registry number for methyl linolenate is 301-00-8, with the International Union of Pure and Applied Chemistry Standard InChI Key designated as DVWSXZIHSUZZKJ-YSTUJMKBSA-N [1] [2]. The Simplified Molecular Input Line Entry System representation is expressed as CCC=CCC=CCC=CCCCCCCCC(=O)OC, which provides a linear notation for the molecular structure [10].
Property | Value |
---|---|
Molecular Formula | C19H32O2 |
Molecular Weight | 292.463 g/mol |
Monoisotopic Mass | 292.240230 g/mol |
Total Atoms | 53 (32 H, 19 C, 2 O) |
Total Bonds | 52 |
Rotatable Bonds | 14 |
Multiple Bonds | 4 |
Double Bonds | 3 |
Ester Groups | 1 (aliphatic) |
The stereochemical configuration of methyl linolenate is defined by the presence of three cis-configured double bonds located at positions 9, 12, and 15 of the octadecatrienoic acid chain [1] [2]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate, indicating the Z-configuration (cis) at each double bond position [2] [5].
The Z-configuration at each double bond position results in the hydrogen atoms adjacent to each double bond being positioned on the same side of the carbon chain [21]. This stereochemical arrangement introduces significant conformational restrictions and creates characteristic bends in the molecular structure [21]. The cis-configuration of the double bonds contributes to the compound's reduced melting point of -57°C compared to saturated fatty acid methyl esters [3].
The stereochemical designation 9Z,12Z,15Z indicates that the first double bond occurs between carbon atoms 9 and 10, the second between carbon atoms 12 and 13, and the third between carbon atoms 15 and 16, all maintaining the cis-configuration [1] [2]. This pattern of double bond positioning creates two bis-allylic methylene groups, which significantly influence the compound's chemical reactivity and oxidative stability [3].
The compound exists as a single stereoisomer under normal conditions, with the 9Z,12Z,15Z-configuration being the naturally occurring form found in biological systems [1]. Alternative stereoisomeric forms with trans-configurations at various positions have been synthesized for research purposes but are not naturally abundant [8].
The three-dimensional structure of methyl linolenate exhibits a characteristic curved conformation resulting from the presence of three cis-configured double bonds [21]. The molecular geometry demonstrates significant conformational flexibility due to the presence of 14 rotatable bonds within the structure [10]. The cis-configuration of the double bonds introduces kinks in the carbon chain, resulting in a hooked or curved overall molecular shape [21].
Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the three-dimensional structure of methyl linolenate [14]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the olefinic protons, with the double bond protons appearing in the range of 5.3 to 5.6 parts per million [14]. Carbon-13 nuclear magnetic resonance spectroscopy identifies six olefinic carbon signals, with some overlapping due to the similar chemical environments of the double bonds [15].
Computational studies utilizing density functional theory calculations have elucidated the conformational preferences of methyl linolenate [6]. The molecule adopts conformations that minimize steric interactions between the methylene groups while maintaining the geometric constraints imposed by the double bonds [6]. The bis-allylic methylene groups at positions 11 and 14 exhibit particular conformational significance due to their enhanced reactivity [3].
The three-dimensional structure analysis reveals that the molecule can exist in multiple conformational states due to rotation around single bonds [10]. However, the double bonds maintain their planar geometry and restrict rotation around the carbon-carbon double bond axes [21]. The overall molecular length extends approximately 25 angstroms when in an extended conformation, though the preferred conformations are more compact due to the cis-double bond induced curvature [10].
Molecular dynamics simulations have demonstrated that methyl linolenate exhibits significant conformational sampling in solution, with the molecule adopting various curved conformations [24]. The flexibility of the structure contributes to its physical properties, including its liquid state at room temperature and its interaction with other lipid molecules [24].
Methyl linolenate belongs to the family of long-chain fatty acid methyl esters, sharing structural similarities with other eighteen-carbon fatty acid derivatives while exhibiting distinct characteristics due to its high degree of unsaturation [22]. Comparative analysis with other fatty acid methyl esters reveals systematic trends in molecular properties related to chain length and degree of unsaturation [18] [20].
When compared to saturated fatty acid methyl esters such as methyl palmitate (C17H34O2) and methyl stearate (C19H38O2), methyl linolenate demonstrates significantly lower melting points and different physical properties [3] [22]. The progressive introduction of double bonds from methyl stearate (no double bonds) through methyl oleate (one double bond), methyl linoleate (two double bonds), to methyl linolenate (three double bonds) results in decreasing melting points from 39°C to -57°C [3] [22].
Fatty Acid Methyl Ester | Molecular Formula | Double Bonds | Melting Point (°C) | Density (g/mL) | Refractive Index |
---|---|---|---|---|---|
Methyl Palmitate | C17H34O2 | 0 | 30 | 0.853 | 1.435 |
Methyl Stearate | C19H38O2 | 0 | 39 | 0.847 | 1.442 |
Methyl Oleate | C19H36O2 | 1 | -20 | 0.874 | 1.452 |
Methyl Linoleate | C19H34O2 | 2 | -35 | 0.895 | 1.462 |
Methyl Linolenate | C19H32O2 | 3 | -57 | 0.895 | 1.470-1.471 |
The structural comparison reveals that increasing unsaturation correlates with enhanced molecular flexibility and reduced intermolecular interactions [20] [21]. Methyl linolenate exhibits the highest degree of unsaturation among common eighteen-carbon fatty acid methyl esters, resulting in its characteristic curved molecular geometry and enhanced chemical reactivity [3] [21].
Viscosity measurements demonstrate that methyl linolenate possesses lower viscosity compared to more saturated analogues, with viscosity decreasing as the degree of unsaturation increases [20]. The compound exhibits Newtonian fluid behavior across typical shear rate ranges, similar to other fatty acid methyl esters [11].
The oxidative stability of methyl linolenate differs markedly from less unsaturated fatty acid methyl esters [3] [25]. The presence of two bis-allylic methylene groups makes methyl linolenate approximately 2.4 times more reactive toward oxidation than methyl linoleate, which contains only one bis-allylic position [3]. This enhanced reactivity is attributed to the weakened carbon-hydrogen bonds adjacent to the conjugated double bond systems [3].
Spectroscopic characterization reveals distinct patterns for methyl linolenate compared to other fatty acid methyl esters [13] [16]. Mass spectrometry analysis shows characteristic fragmentation patterns that allow differentiation between geometrical isomers and identification of double bond positions [13] [16]. The electron impact ionization mass spectrometry of methyl linolenate produces diagnostic fragment ions that are unique to the three-double bond system [16].
Irritant;Environmental Hazard